molecular formula C14H14N2O2S B7631968 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone

1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone

Cat. No. B7631968
M. Wt: 274.34 g/mol
InChI Key: UCIXOOQALUCFFH-UHFFFAOYSA-N
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Description

1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone, also known as MPO, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone involves binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that interacts with various ion channels, receptors, and enzymes in the cell. By modulating the activity of the sigma-1 receptor, 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone can affect the function of these proteins and lead to changes in intracellular signaling and physiological responses.
Biochemical and Physiological Effects
1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine, serotonin, and acetylcholine in the brain, which are neurotransmitters that play a role in mood regulation, cognition, and motor function. 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has been reported to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a potent tool for studying the function of this protein. 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has also been shown to have low toxicity, making it safe for use in cell and animal studies. However, there are some limitations to the use of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone in lab experiments. Its mechanism of action is not fully understood, and its effects on other proteins and signaling pathways are not well characterized. Additionally, 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has not been extensively studied in vivo, and its effects in animal models may differ from its effects in cell studies.

Future Directions

There are several future directions for research on 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone. One area of interest is the development of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone derivatives that have improved potency and selectivity for the sigma-1 receptor. Another area of interest is the study of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone in animal models of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the role of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone in other physiological systems, such as the immune system and cardiovascular system, warrants further investigation. Finally, the development of imaging agents that can detect the binding of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone to the sigma-1 receptor in vivo could be a valuable tool for studying the function of this protein in health and disease.
Conclusion
In conclusion, 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone (1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone) is a chemical compound that has significant potential for use in scientific research. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the function of this protein in various physiological and pathological conditions. However, further research is needed to fully understand the mechanism of action of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone, its effects on other proteins and signaling pathways, and its potential use in animal models of disease.

Synthesis Methods

The synthesis of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone involves a multi-step process that includes the reaction of 3-(pyridin-2-yl)propanal with thioacetic acid, followed by the reaction with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, and finally, the reaction with methyl iodide. The final product is obtained through purification and crystallization processes. This synthesis method has been reported in several research papers and has been shown to produce high yields of 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone.

Scientific Research Applications

1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been reported to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in regulating calcium signaling and neurotransmitter release. 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone has been shown to modulate the activity of the sigma-1 receptor, leading to changes in intracellular calcium levels and neurotransmitter release. This makes 1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone a potential tool for studying the role of the sigma-1 receptor in various physiological and pathological conditions.

properties

IUPAC Name

1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-7-12-14(15-9-10)18-5-4-16(12)13(17)8-11-3-2-6-19-11/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIXOOQALUCFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)OCCN2C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone

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